molecular formula C10H14ClNO B1486314 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 70273-26-6

4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1486314
CAS No.: 70273-26-6
M. Wt: 199.68 g/mol
InChI Key: OOAGSYHSRJPSEV-UHFFFAOYSA-N
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Description

4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the fourth carbon of the tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

  • Formation of Tetrahydroisoquinoline: The starting material, isoquinoline, undergoes hydrogenation to form tetrahydroisoquinoline.

  • Methoxylation: The tetrahydroisoquinoline is then treated with a methoxy group donor, such as methyl iodide, in the presence of a base to introduce the methoxy group at the fourth carbon.

  • Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 4-methoxy-1,2,3,4-tetrahydroisoquinoline-1-oxide.

  • Reduction Products: Reduction can produce compounds like 4-methoxy-1,2,3,4-tetrahydroisoquinoline-1-ol.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural products.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

This comprehensive overview provides a detailed understanding of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-7-11-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAGSYHSRJPSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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